Rac 7,14-Dihydroxy Efavirenz-d4 is a deuterated derivative of the antiretroviral drug Efavirenz, which is primarily utilized in the treatment of Human Immunodeficiency Virus (HIV) infection. The compound features two hydroxyl groups at the 7 and 14 positions of the Efavirenz structure, enhancing its biological activity and influencing its metabolic pathways. The molecular formula for Rac 7,14-Dihydroxy Efavirenz-d4 is C₁₄H₅D₄ClF₃NO₄, with a molecular weight of approximately 351.7 g/mol .
The synthesis of Rac 7,14-Dihydroxy Efavirenz-d4 involves several key methods:
1. Hydroxylation Reactions:
This process introduces hydroxyl groups at specific positions on the Efavirenz molecule. Various reagents can be employed to achieve this modification.
2. Deuterium Exchange Reactions:
Incorporation of deuterium atoms can be accomplished through exchange reactions using deuterium oxide (D₂O) or other deuterated solvents, effectively replacing hydrogen atoms with deuterium .
3. Use of Deuterated Reagents:
Employing deuterated reagents during synthesis ensures that deuterium is incorporated at desired positions within the molecule .
These methods are optimized for high yield and purity to meet research specifications.
The molecular structure of Rac 7,14-Dihydroxy Efavirenz-d4 is characterized by its specific arrangement of atoms:
The presence of deuterium enhances the compound's stability and allows for detailed tracking in metabolic studies.
Rac 7,14-Dihydroxy Efavirenz-d4 can undergo various chemical reactions:
1. Oxidation:
This reaction can lead to the formation of different metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.
2. Reduction:
Reduction reactions can produce deuterium-labeled alcohols using reducing agents such as lithium aluminum hydride and sodium borohydride.
3. Substitution Reactions:
Functional groups in Rac 7,14-Dihydroxy Efavirenz-d4 can be substituted with other groups using halogens or nucleophiles .
The specific products formed depend on the reaction conditions and reagents used.
Rac 7,14-Dihydroxy Efavirenz-d4 exerts its pharmacological effects primarily by inhibiting HIV reverse transcriptase, an enzyme crucial for viral replication. The compound binds to the active site of reverse transcriptase, preventing the conversion of viral RNA into DNA. This inhibition blocks the replication cycle of HIV, thereby reducing the virus's ability to infect new cells .
Rac 7,14-Dihydroxy Efavirenz-d4 exhibits several notable physical and chemical properties:
These properties are critical for its handling and application in research settings.
Rac 7,14-Dihydroxy Efavirenz-d4 has several significant applications in scientific research:
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2